2-Bromo-4-nitro-1-phenoxybenzene
Overview
Description
2-Bromo-4-nitro-1-phenoxybenzene is an organic compound with a molecular weight of 294.1 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound could involve multiple steps. One possible method could be a multistep synthesis involving nitration, conversion of the nitro group to an amine, and bromination . The order of these steps is crucial for the successful synthesis of the compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Synthesis and Preparation
- 2-Bromo-4-nitro-1-phenoxybenzene, and related compounds, are often used in chemical synthesis. For instance, 1-butoxy-4-nitrobenzene is prepared using 4-nitrophenol with n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasonic conditions. This process enhances the reaction rate significantly compared to non-ultrasonic methods (Harikumar & Rajendran, 2014).
- Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of certain medications, is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).
Electrochemical Applications
- Electrochemical studies involving similar compounds, like the reduction of 1-(2-Bromoethyl)-2-nitrobenzene at carbon cathodes, have been conducted. These studies provide insights into electrosynthetic routes for various chemical compounds (Du & Peters, 2010).
Biological and Medicinal Research
- Nitroaromatic compounds like 1-nitro-4-phenoxybenzene have been synthesized and evaluated for potential anticancerous properties. Their interaction with human blood DNA and protective effects against DNA damage have been studied, highlighting their potential in medical research (Shabbir et al., 2015).
Analytical Chemistry
- In the field of analytical chemistry, derivatives of compounds like this compound are used. For instance, the detection of nitrobenzene and related aromatics involves their reduction and formation of indophenol blue, a method useful in environmental monitoring (Verma & Gupta, 1987).
Environmental Applications
- Biotransformation studies involving compounds like 3-nitro-4-hydroxybenzene arsonic acid have been conducted to understand their transformation and release of inorganic arsenic in environmental contexts, especially relevant in agricultural practices (Stolz et al., 2007).
Safety and Hazards
When handling 2-Bromo-4-nitro-1-phenoxybenzene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
2-bromo-4-nitro-1-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVLHQEOJJXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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